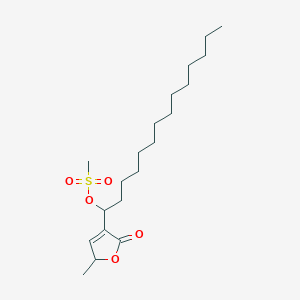
1-(5-Methyl-2-oxo-2,5-dihydrofuran-3-yl)tetradecyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methyl-2-oxo-2,5-dihydrofuran-3-yl)tetradecyl methanesulfonate is a synthetic organic compound characterized by a furan ring substituted with a methyl group and a methanesulfonate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-2-oxo-2,5-dihydrofuran-3-yl)tetradecyl methanesulfonate typically involves the esterification of 5-methyl-2-oxo-2,5-dihydrofuran-3-yl with tetradecyl methanesulfonate. The reaction is carried out under acidic conditions, often using methanesulfonic acid as a catalyst. The reaction mixture is refluxed in an organic solvent such as dichloromethane or toluene to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Methyl-2-oxo-2,5-dihydrofuran-3-yl)tetradecyl methanesulfonate undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various oxygenated derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohols.
Substitution: The methanesulfonate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methanesulfonate group.
Major Products
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and ethers.
Substitution: Products vary depending on the nucleophile used, such as amides or thioethers.
Applications De Recherche Scientifique
1-(5-Methyl-2-oxo-2,5-dihydrofuran-3-yl)tetradecyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(5-Methyl-2-oxo-2,5-dihydrofuran-3-yl)tetradecyl methanesulfonate involves its interaction with cellular components. The compound can form hydrogen bonds with active sites in enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or antioxidant activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-5-oxo-2,5-dihydrofuran-3-yl trifluoromethanesulfonate
- 13-(5-Methyl-2-oxo-2,5-dihydro-3-furanyl)tridecanal
- Methyl ®-2-(®-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyacetate
Uniqueness
1-(5-Methyl-2-oxo-2,5-dihydrofuran-3-yl)tetradecyl methanesulfonate is unique due to its specific structural features, such as the long tetradecyl chain and the methanesulfonate ester group. These features confer distinct physicochemical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
75938-47-5 |
|---|---|
Formule moléculaire |
C20H36O5S |
Poids moléculaire |
388.6 g/mol |
Nom IUPAC |
1-(2-methyl-5-oxo-2H-furan-4-yl)tetradecyl methanesulfonate |
InChI |
InChI=1S/C20H36O5S/c1-4-5-6-7-8-9-10-11-12-13-14-15-19(25-26(3,22)23)18-16-17(2)24-20(18)21/h16-17,19H,4-15H2,1-3H3 |
Clé InChI |
VVYRUOVPCVTKEM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(C1=CC(OC1=O)C)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


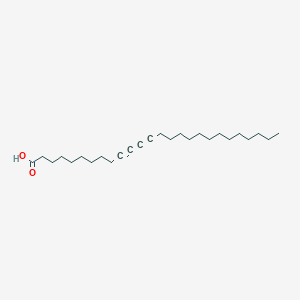
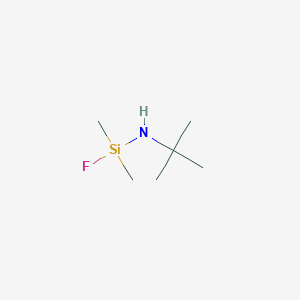
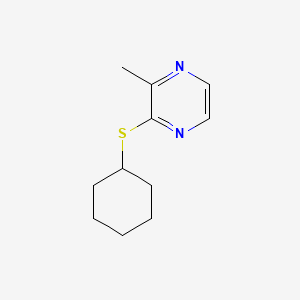
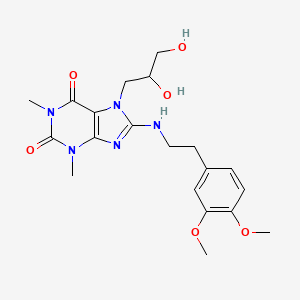

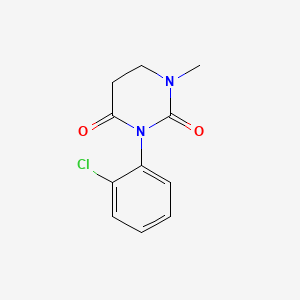
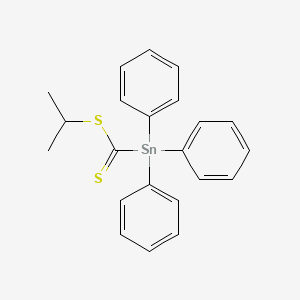
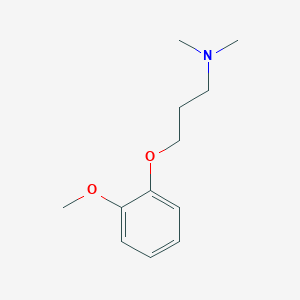

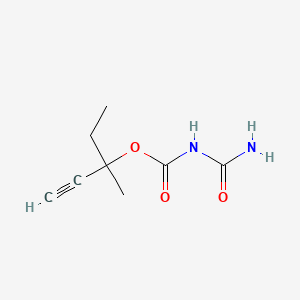
![1-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}ethan-1-one](/img/structure/B14445538.png)
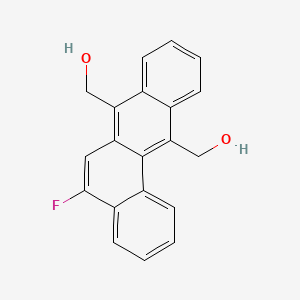
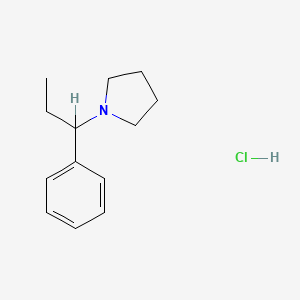
![1-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-(1,2-diphenylindol-4-yl)oxypropan-2-ol;hexanedioic acid](/img/structure/B14445565.png)
